
2,3-Dimethyl-1-phenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,3-Diméthyl-1-phénylbutan-2-amine est un composé organique de formule moléculaire C12H19N. Il s'agit d'un dérivé de la phényléthylamine et présente un groupe phényle lié à un squelette de butanamine avec deux groupes méthyle aux positions 2 et 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,3-Diméthyl-1-phénylbutan-2-amine peut être réalisée par plusieurs méthodes. Une approche courante implique l'alkylation de dérivés de la phényléthylamine. Par exemple, une réaction de Grignard peut être utilisée, dans laquelle la phényléthylamine est mise à réagir avec un halogénure d'alkyle approprié en présence de magnésium pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de la 2,3-Diméthyl-1-phénylbutan-2-amine implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
La 2,3-Diméthyl-1-phénylbutan-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'amine.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe amine est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des amines secondaires ou tertiaires.
Applications de la recherche scientifique
La 2,3-Diméthyl-1-phénylbutan-2-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris ses effets sur le système nerveux central.
Industrie : Elle est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 2,3-Diméthyl-1-phénylbutan-2-amine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Elle peut agir sur les récepteurs des neurotransmetteurs ou les enzymes, influençant diverses voies biochimiques. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées .
Applications De Recherche Scientifique
2,3-Dimethyl-1-phenylbutan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-phenylbutan-2-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,3-Diméthyl-1-phénylbutan-2-amine
- 2-Phénylpropan-1-amine
- N-Méthyl-2-phénylpropan-1-amine
Unicité
La 2,3-Diméthyl-1-phénylbutan-2-amine est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, elle peut présenter des profils de réactivité et d'interaction différents, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2,3-dimethyl-1-phenylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 |
Clé InChI |
USXPAIXRRGBHAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


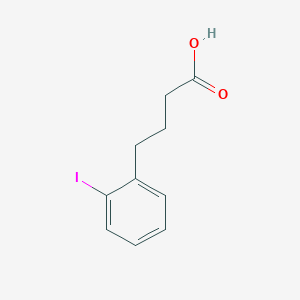
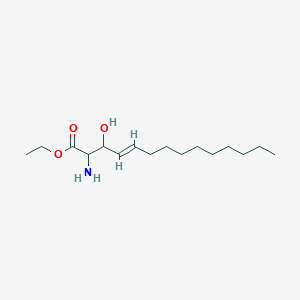
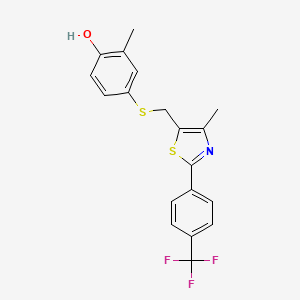
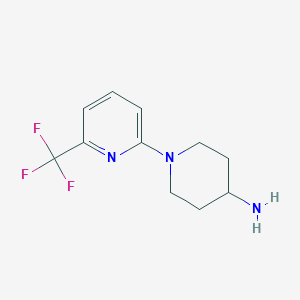
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

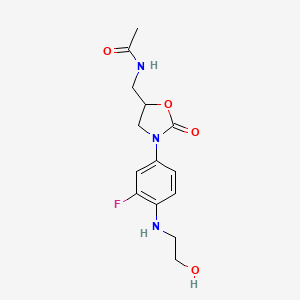
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)
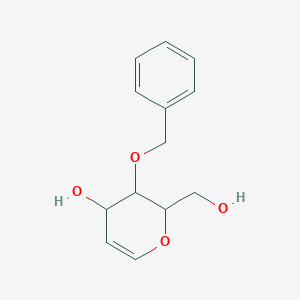
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

